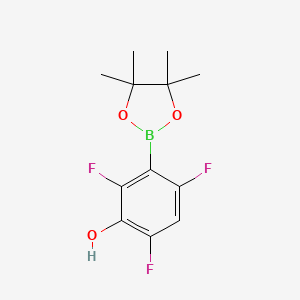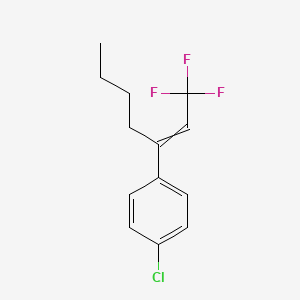
1-Chloro-4-(1,1,1-trifluorohept-2-en-3-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(1,1,1-trifluorohept-2-en-3-yl)benzene is an organic compound with the molecular formula C13H12ClF3 It is a derivative of benzene, where a chlorine atom and a trifluoroheptenyl group are substituted at the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(1,1,1-trifluorohept-2-en-3-yl)benzene typically involves the reaction of 1-chloro-4-iodobenzene with 1,1,1-trifluoro-2-heptene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(1,1,1-trifluorohept-2-en-3-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The trifluoroheptenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The double bond in the trifluoroheptenyl group can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Scientific Research Applications
1-Chloro-4-(1,1,1-trifluorohept-2-en-3-yl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(1,1,1-trifluorohept-2-en-3-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoroheptenyl group can enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into cells. Once inside, it can interact with specific proteins or nucleic acids, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoroheptenyl group.
1-Chloro-4-(1,1,1-trifluoroprop-2-en-3-yl)benzene: Similar structure but with a shorter trifluoroalkenyl chain.
Uniqueness
1-Chloro-4-(1,1,1-trifluorohept-2-en-3-yl)benzene is unique due to its longer trifluoroalkenyl chain, which can impart different chemical and physical properties compared to its shorter-chain analogs
Properties
CAS No. |
681457-00-1 |
|---|---|
Molecular Formula |
C13H14ClF3 |
Molecular Weight |
262.70 g/mol |
IUPAC Name |
1-chloro-4-(1,1,1-trifluorohept-2-en-3-yl)benzene |
InChI |
InChI=1S/C13H14ClF3/c1-2-3-4-11(9-13(15,16)17)10-5-7-12(14)8-6-10/h5-9H,2-4H2,1H3 |
InChI Key |
RQISENLBFFWLPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CC(F)(F)F)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


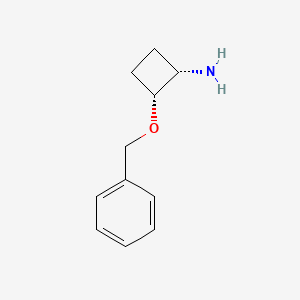

![N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide](/img/structure/B12515684.png)
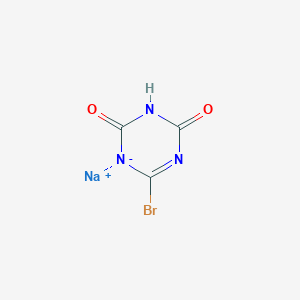
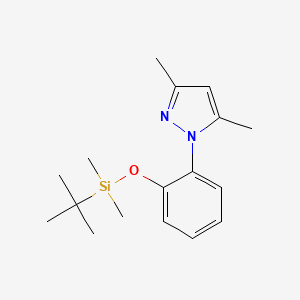
![5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole](/img/structure/B12515696.png)
![2-[(Z)-(3-Methylphenyl)diazenyl]aniline](/img/structure/B12515698.png)
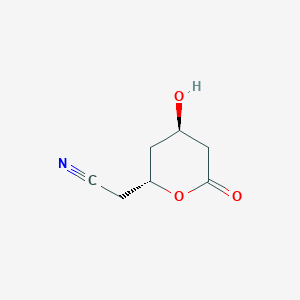
![2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine](/img/structure/B12515706.png)

![N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B12515743.png)


